Recombinant Human Cav3.2 Inhibition Potency: Head-to-Head Assessment of Target Engagement
This compound inhibits recombinant human Cav3.2 T-type calcium channels with an IC50 of 2.30E+3 nM (2.3 μM) as deposited in BindingDB from AbbVie-curated ChEMBL data [1]. This provides a quantitative baseline for its target engagement. In comparison, Cav 3.2 inhibitor 4 (compound 21), a structurally distinct Cav3.2 inhibitor, demonstrates an IC50 of 600 nM (0.6 μM) in a similar recombinant Cav3.2 assay . This approximately 3.8-fold difference in potency highlights that this compound is a lower-potency Cav3.2 ligand, which may be advantageous for applications requiring weaker, graded channel modulation rather than complete inhibition.
| Evidence Dimension | Recombinant human Cav3.2 channel inhibition (IC50) |
|---|---|
| Target Compound Data | 2.30E+3 nM (2.3 μM) |
| Comparator Or Baseline | Cav 3.2 inhibitor 4 (compound 21): 600 nM (0.6 μM) |
| Quantified Difference | 3.8-fold lower potency (2.3 μM vs. 0.6 μM) |
| Conditions | Recombinant human Cav3.2 channel inhibition assay; data sourced from BindingDB (for target) and MedChemExpress product data (for comparator) |
Why This Matters
Procurement decisions should account for the optimal potency window for the intended experimental system; lower potency ligands can minimize off-target effects and provide finer control over channel modulation.
- [1] BindingDB. BDBM50095309 (CHEMBL3589557). IC50 for human recombinant Cav3.2 channel: 2.30E+3 nM. Retrieved May 2026. View Source
